molecular formula C21H22FN5 B5403174 1-(4-fluorophenyl)-4-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-1,4-diazepane

1-(4-fluorophenyl)-4-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-1,4-diazepane

Cat. No. B5403174
M. Wt: 363.4 g/mol
InChI Key: IQJXJRILRYCFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-1,4-diazepane, also known as FPDM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPDM belongs to the class of diazepanes, which are known for their anxiolytic and sedative properties.

Mechanism of Action

1-(4-fluorophenyl)-4-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-1,4-diazepane acts on the GABA-A receptor, which is a ligand-gated ion channel that is responsible for the inhibitory effects of GABA in the brain. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and anxiolytic and sedative effects.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-4-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-1,4-diazepane has been shown to have anxiolytic, sedative, and anticonvulsant effects in preclinical studies. It has also been found to increase the levels of GABA in the brain, which is involved in the regulation of anxiety and mood. However, further research is needed to determine the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-fluorophenyl)-4-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-1,4-diazepane is its selectivity for the GABA-A receptor, which makes it a potential treatment option for various neurological disorders without affecting other neurotransmitter systems. However, its complex synthesis method and limited availability may pose a challenge for researchers. Additionally, further research is needed to determine the optimal dosage and administration route for 1-(4-fluorophenyl)-4-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-1,4-diazepane.

Future Directions

There are several future directions for research on 1-(4-fluorophenyl)-4-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-1,4-diazepane. One area of interest is its potential as a treatment option for drug-resistant epilepsy. Another area of interest is its potential as a treatment option for anxiety and depression. Additionally, further research is needed to determine the optimal dosage and administration route for 1-(4-fluorophenyl)-4-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-1,4-diazepane and to investigate its long-term effects.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-4-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-1,4-diazepane involves a multi-step process that includes the reaction between 4-fluorobenzaldehyde and 2-aminopyridine to form 2-(4-fluorophenyl)pyridin-3-amine. This intermediate is then reacted with 2-(chloromethyl)-5-methylpyrimidine to form the final product, 1-(4-fluorophenyl)-4-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-1,4-diazepane. The synthesis of 1-(4-fluorophenyl)-4-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-1,4-diazepane is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-(4-fluorophenyl)-4-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-1,4-diazepane has shown promising results in preclinical studies as a potential therapeutic agent for various neurological disorders, including anxiety, depression, and epilepsy. It has been shown to increase the levels of GABA, a neurotransmitter that is involved in the regulation of anxiety and mood. 1-(4-fluorophenyl)-4-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-1,4-diazepane has also been found to have anticonvulsant properties, making it a potential treatment option for epilepsy.

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5/c22-18-5-7-19(8-6-18)27-11-3-10-26(12-13-27)16-17-14-24-21(25-15-17)20-4-1-2-9-23-20/h1-2,4-9,14-15H,3,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJXJRILRYCFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=CC=C(C=C2)F)CC3=CN=C(N=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-1,4-diazepane

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